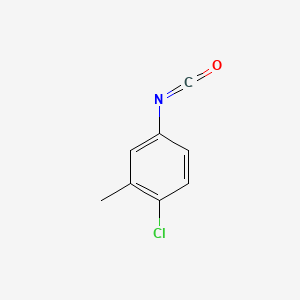

4-Chloro-3-methylphenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYBLHZWJJNVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Chloro-3-methylphenyl isocyanate

This document provides an in-depth analysis of 4-Chloro-3-methylphenyl isocyanate (CAS No. 51488-20-1), a highly reactive aromatic isocyanate. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causality behind the compound's chemical behavior, its practical applications in synthesis, and the critical safety protocols required for its handling.

Molecular Identity and Physicochemical Characteristics

This compound is an organic compound featuring a phenyl ring substituted with a chloro group, a methyl group, and a highly reactive isocyanate functional group.[1] Its unique substitution pattern makes it a valuable, specialized building block in organic synthesis.

The IUPAC name for this compound is 1-chloro-4-isocyanato-2-methylbenzene.[2] The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring influences the reactivity of the isocyanate moiety, a critical consideration for synthetic planning.

Molecular Structure

The structural arrangement of this compound is fundamental to its chemical properties. The isocyanate group's linear N=C=O arrangement and the substitution on the benzene ring are key features.

Caption: Molecular structure of this compound.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while data for related isomers is available, specific experimental values for the melting and boiling points of this exact compound are not consistently reported in public databases.

| Property | Value | Source(s) |

| CAS Number | 51488-20-1 | [1][2] |

| Molecular Formula | C₈H₆ClNO | [1][2] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| Appearance | Low-melting solid or liquid | [3][4] |

| Odor | Acrid | [4] |

| Refractive Index (n20/D) | 1.558 | [1] |

| Purity | Typically ≥97% |

*Data reported for the related isomer 3-Chloro-4-methylphenyl isocyanate (CAS 28479-22-3) and is considered indicative.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band located in the range of 2250-2275 cm⁻¹. This peak is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. Additional peaks corresponding to C-H stretching of the aromatic ring and methyl group, as well as C=C aromatic ring stretches, will also be present.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the three protons of the methyl group. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-7.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and methyl substituents. The methyl group will present as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon of the isocyanate group is highly deshielded and will appear significantly downfield (typically >120 ppm). The six aromatic carbons will resonate in the aromatic region, and the methyl carbon will be the most upfield signal.

-

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (approximately 167.6 g/mol ).[2] The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak at roughly one-third the intensity of the M⁺ peak).

Chemical Reactivity and Mechanisms

The chemistry of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group. This group readily reacts with a wide range of nucleophiles, particularly those containing an active hydrogen atom. These reactions are typically exothermic and can be vigorous.[3][4]

Reactions with Nucleophiles

The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Caption: General reaction pathways of this compound.

-

Reaction with Amines: The reaction with primary or secondary amines is extremely rapid and results in the formation of substituted ureas.[5] This reaction is fundamental to the use of isocyanates in synthesizing a vast array of compounds, including many pharmaceutically active molecules.

-

Reaction with Alcohols: In the presence of an alcohol, this compound forms a urethane (also known as a carbamate). This reaction is generally slower than the reaction with amines and often requires catalysis by a tertiary amine or an organometallic compound to proceed at a practical rate.[5]

-

Reaction with Water: Isocyanates are moisture-sensitive.[6] They react with water to form an unstable carbamic acid intermediate, which rapidly decomposes to yield the corresponding primary amine (4-chloro-3-methylaniline) and carbon dioxide gas.[3][7] The liberated amine is highly nucleophilic and can immediately react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. This reaction is problematic during storage, as the evolution of CO₂ can lead to dangerous pressure buildup in sealed containers.[7]

Incompatible Materials

Due to its high reactivity, this compound is incompatible with many substance classes, including:

-

Strong oxidizing agents[8]

Application in Synthesis: A Methodological Perspective

The utility of this compound lies in its ability to serve as a robust electrophilic partner for introducing the 4-chloro-3-methylphenylcarbamoyl moiety into a molecule. This is particularly relevant in drug discovery, where substituted ureas are a common structural motif. For instance, the closely related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a crucial intermediate in the synthesis of the multi-kinase inhibitor drug, sorafenib.[9][10] This underscores the importance of this class of reagents in constructing complex, biologically active molecules.

Experimental Protocol: Synthesis of N-(4-chloro-3-methylphenyl)-N'-(benzyl)urea

This protocol provides a representative, self-validating workflow for the synthesis of a substituted urea, a common application for this reagent. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize a disubstituted urea by reacting this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Flash chromatography system

Procedure:

-

Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (e.g., 5.0 g, 29.8 mmol). Anhydrous DCM (100 mL) is added, and the flask is sealed with a septum and placed under a positive pressure of nitrogen.

-

Nucleophile Preparation: In a separate flask, benzylamine (3.19 g, 29.8 mmol) is dissolved in anhydrous DCM (50 mL). This solution is transferred to an addition funnel.

-

Controlled Addition: The flask containing the isocyanate solution is cooled to 0 °C using an ice-water bath. The benzylamine solution is then added dropwise from the addition funnel over a period of 30 minutes with vigorous stirring.

-

Causality: The reaction between an isocyanate and an amine is highly exothermic.[4] Slow, controlled addition at a reduced temperature is a crucial safety measure to manage the reaction rate and prevent a dangerous thermal runaway.

-

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase), checking for the complete consumption of the limiting reagent (isocyanate).

-

Causality: TLC provides a simple, real-time method to validate the completion of the reaction, ensuring that the process is not terminated prematurely.

-

-

Work-up: Upon completion, the reaction is quenched by the slow addition of 20 mL of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM (2x 50 mL).

-

Purification: The combined organic layers are washed with brine (1x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure product.

-

Causality: The aqueous work-up removes any water-soluble components, while drying and concentration isolate the crude product. Final purification is necessary to remove any side products and unreacted starting materials, ensuring the final compound meets the high-purity standards required for research and development.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Toxicity: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] Inhalation can be fatal and may cause severe irritation to the respiratory tract.[2][11]

-

Irritation and Sensitization: The compound is a severe skin and eye irritant.[11] Crucially, like many isocyanates, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms upon inhalation, which can be permanent.[2][12]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[3] An emergency eyewash station and safety shower must be readily accessible.[8]

-

Storage: The compound must be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3] Containers should be tightly sealed, and it is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]

Conclusion

This compound is a potent and versatile chemical reagent with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility is derived directly from the predictable yet powerful reactivity of the isocyanate functional group. However, this same reactivity necessitates a thorough understanding of its chemical properties and strict adherence to rigorous safety and handling protocols. By appreciating both its synthetic power and its inherent hazards, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

-

Stenutz, R. This compound. [Online] Available at: [Link]

-

PubChem. This compound | C8H6ClNO | CID 11400996. [Online] Available at: [Link]

-

Georganics. This compound - High purity. [Online] Available at: [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. [Online] Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl isocyanate. [Online] Available at: [Link]

-

PubChem. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832. [Online] Available at: [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Online] Available at: [Link]

-

LANXESS. Product Safety Assessment: 4-Chloro-3-methylphenol. [Online] Available at: [Link]

- Google Patents. WO 2009/111061 A1.

-

New Jersey Department of Health. HAZARD SUMMARY - 3-CHLORO-4-METHYL PHENYL ISOCYANATE. [Online] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Isocyanates - Hazard Recognition. [Online] Available at: [Link]

-

Ren, Y. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Online] Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

-

EXCLI Journal. INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. [Online] Available at: [Link]

-

AUB ScholarWorks. A Kinetic Study of the reaction between Phenyl Isocyanate and Aniline in various Solvents. [Online] Available at: [Link]

-

NIST WebBook. 3-Chloro-4-methylphenylisocyanate. [Online] Available at: [Link]

-

Georganics. This compound - Hohe reinheit. [Online] Available at: [Link]

-

Poliuretanos. 1.2.1 - Isocyanate Reactions. [Online] Available at: [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | C8H6ClNO | CID 11400996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. poliuretanos.net [poliuretanos.net]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 10. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 11. This compound - High purity | EN [georganics.sk]

- 12. Isocyanates - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]

An In-Depth Technical Guide to 4-Chloro-3-methylphenyl Isocyanate: Structure, Reactivity, and Applications in Drug Development

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-3-methylphenyl isocyanate (CAS No: 51488-20-1), a highly reactive aromatic isocyanate intermediate crucial for advanced organic synthesis. We will delve into its core molecular structure and physicochemical properties, explore the fundamental reactivity of its isocyanate functional group, and detail its applications, particularly within the realm of pharmaceutical research and drug development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and strategic use. All protocols and claims are supported by authoritative references to ensure scientific integrity and operational safety.

Core Molecular Profile

This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups: a reactive isocyanate moiety, a chloro group, and a methyl group. The specific arrangement of these groups dictates its unique electronic properties and reactivity profile, making it a valuable, targeted building block in chemical synthesis.

Chemical Structure and Identifiers

The structural identity of this compound is defined by its specific substitution pattern on the phenyl ring.

-

IUPAC Name: 1-chloro-4-isocyanato-2-methylbenzene[1]

-

Synonyms: 4-Chloro-3-methylphenylisocyanate, 2-chloro-4-isocyanato-1-methylbenzene, 4-Chloro-m-tolyl isocyanate[1][2][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a reagent are critical for designing experiments, predicting reactivity, and ensuring safe handling. The table below summarizes key computed and experimental data for this compound and its common isomer.

| Property | Value | Source |

| Molecular Weight | 167.59 g/mol | [1][2][3][4][6][7] |

| XLogP3 (Lipophilicity) | 4.3 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptors | 2 | Computed by Cactvs[1] |

| Refractive Index (Isomer) | n20/D 1.557 | For isomer 3-Chloro-4-methylphenyl isocyanate[6][8] |

| Boiling Point (Isomer) | 107 °C @ 3 mmHg | For isomer 3-Chloro-4-methylphenyl isocyanate[6][8] |

| Density (Isomer) | 1.224 g/mL at 25 °C | For isomer 3-Chloro-4-methylphenyl isocyanate[6][8] |

The Chemistry of the Isocyanate Functional Group

The utility of this compound stems almost entirely from the high reactivity of the isocyanate (–N=C=O) group. This functional group is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[9]

Electronic Structure and Reactivity

The isocyanate group can be described by resonance structures that place a significant partial positive charge (δ+) on the central carbon atom. This high degree of electrophilicity is the driving force for its reactions.[10] Furthermore, the reactivity of the isocyanate is modulated by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom at the para-position increases the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles.[11] Conversely, the electron-donating methyl group at the meta-position has a lesser, but opposing, electronic effect.

Key Nucleophilic Addition Reactions

Isocyanates undergo nucleophilic addition to form stable covalent linkages, which are foundational reactions in the synthesis of polymers and pharmaceuticals.[12] The general order of reactivity for common nucleophiles is: Primary Amines > Secondary Amines > Alcohols > Water.[10]

-

Reaction with Amines (Urea Formation): Isocyanates react rapidly and exothermically with primary and secondary amines to form substituted ureas.[9] This is one of the most common and reliable reactions for this class of compounds.

-

Reaction with Alcohols (Urethane Formation): In the presence of an alcohol, an isocyanate forms a urethane (or carbamate) linkage.[9] This reaction is typically slower than urea formation and often requires catalysis, particularly with less reactive secondary or tertiary alcohols.[10][12]

-

Reaction with Water (Decarboxylation): Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decomposes to yield a primary amine and carbon dioxide gas.[9][13] The newly formed amine is nucleophilic and can react with another isocyanate molecule to form a symmetrical urea byproduct, a common impurity if moisture is not rigorously excluded.

Caption: Key nucleophilic addition reactions of isocyanates.

Synthesis and Manufacturing Considerations

The standard industrial method for producing isocyanates is the phosgenation of the corresponding primary amine.[9] Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses often employ a safer solid phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

Primary Synthetic Route

The synthesis of this compound begins with its corresponding aniline precursor, 4-chloro-3-methylaniline. The amine nitrogen acts as a nucleophile, attacking a carbonyl of triphosgene, which, upon decomposition, generates phosgene in situ. A series of addition-elimination steps ultimately yields the isocyanate and hydrochloric acid.

Protocol: Laboratory-Scale Synthesis via Triphosgene

This protocol is a representative method and must be performed with extreme caution in a certified chemical fume hood by trained personnel.

-

Inert Atmosphere Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to neutralize HCl byproduct with a caustic solution). Purge the entire system with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Preparation: In the flask, dissolve 4-chloro-3-methylaniline (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane.

-

Triphosgene Addition: Dissolve triphosgene (approx. 0.35-0.40 eq) in the same dry solvent and add it to the dropping funnel.

-

Reaction: Cool the aniline solution in an ice bath (0 °C). Add the triphosgene solution dropwise over 30-60 minutes. Vigorous HCl gas evolution will be observed.

-

Completion: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the amine N-H stretch, appearance of the strong isocyanate -NCO stretch around 2250-2270 cm⁻¹).

-

Workup and Purification: Cool the mixture to room temperature. Filter off any insoluble byproducts. Carefully remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound.

Caption: Laboratory synthesis workflow for this compound.

Applications in Pharmaceutical Research and Development

Aromatic isocyanates are foundational building blocks in medicinal chemistry. The incorporation of a chloro-substituent is a well-established strategy in drug design, as it can enhance metabolic stability, improve membrane permeability, and provide key interactions within a biological target's binding pocket.[14]

Role as a Bioactive Moiety Scaffolding

The primary application of this compound in drug discovery is to serve as an electrophilic partner in the synthesis of urea and urethane-containing molecules.[15] These functional groups are prevalent in modern pharmaceuticals due to their ability to act as rigid, planar hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets like kinases and receptors.

Case Study: Analogy to Sorafenib Synthesis

The strategic importance of this class of reagents is exemplified by the synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer. A key step in the synthesis of Sorafenib involves the reaction of an aromatic amine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate , a structurally analogous reagent.[16] This reaction forms the critical central urea linkage that anchors the molecule in the kinase's active site. The use of this compound allows researchers to synthesize novel analogs of such drugs, systematically probing the structure-activity relationship (SAR) by modifying the substitution pattern on the phenyl ring.

Impact of the Substitution Pattern

The choice of the 4-chloro, 3-methyl substitution pattern is a deliberate design element.

-

4-Chloro: Increases lipophilicity (LogP) and can serve as a bioisostere for other groups. It often enhances binding through halogen bonding and can block sites of metabolism.

-

3-Methyl: This small alkyl group can fine-tune solubility and lipophilicity. Its position can also provide a steric handle to orient the molecule within a binding site or prevent unwanted metabolism at that position.

By using this specific isomer, medicinal chemists can systematically explore chemical space to optimize a lead compound's efficacy, selectivity, and pharmacokinetic profile.[17]

Safety, Handling, and Storage Protocols

This compound is a hazardous material that poses significant health risks if not handled properly. It is toxic, corrosive, and a potent sensitizer.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Pictogram | GHS Code(s) | Hazard Statement |

|

| H330, H331 | Fatal or toxic if inhaled[1][2] |

|

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][18] |

|

| H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2] |

Mandatory Handling Procedures

Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with a high rate of air exchange.[19]

-

Personal Protective Equipment (PPE):

-

Respiratory: A full-face respirator with an appropriate organic vapor/acid gas cartridge is required if there is any risk of exposure outside the fume hood.[18][20]

-

Eye/Face: Wear tightly fitting safety goggles and a face shield.[20]

-

Hand: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check breakthrough times.

-

Body: Wear a flame-retardant lab coat and consider a chemical-resistant apron.

-

-

Inert Techniques: Handle the material under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric moisture.[19]

-

Spill Management: Have a spill kit ready containing an inert absorbent material (e.g., vermiculite or sand) and a decontaminating solution (e.g., 5% sodium carbonate, 95% water) to neutralize the isocyanate.

Storage and Incompatibilities

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[19][21] The container should be kept under an inert atmosphere. Refrigeration (2-8°C) is often recommended.[6]

-

Incompatibilities: Isocyanates are incompatible with a wide range of substances.[8][20] Avoid contact with:

Emergency First Aid

-

Inhalation: Immediately move the victim to fresh air and call for emergency medical help.[18][19] If breathing has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[19]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[19][21] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[19][21] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[19]

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within pharmaceutical R&D. Its value lies in the reliable and predictable reactivity of the isocyanate group, which allows for the construction of robust urea and urethane linkages central to many bioactive compounds. However, its high reactivity is matched by its high toxicity and hazardous nature. For the experienced researcher equipped with the proper engineering controls and safety protocols, it remains an indispensable tool for advancing drug discovery and materials science.

References

- 1. This compound | C8H6ClNO | CID 11400996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound [stenutz.eu]

- 4. 3-Chloro-4-methylphenylisocyanate [webbook.nist.gov]

- 5. This compound - Hohe reinheit | DE [georganics.sk]

- 6. 3-クロロ-4-メチルフェニルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. nbinno.com [nbinno.com]

- 18. 3-Chloro-4-methylphenyl Isocyanate SDS - Download & Subscribe for Updates [sdsmanager.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to 4-Chloro-3-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-3-methylphenyl isocyanate, a versatile reagent with significant applications in chemical synthesis and pharmaceutical development. This document moves beyond a simple recitation of facts to offer a cohesive understanding of its properties, synthesis, and reactivity, grounded in practical, field-tested insights.

Core Identification and Physicochemical Properties

This compound is an aromatic isocyanate characterized by a chlorine atom and a methyl group on the phenyl ring. This substitution pattern imparts specific reactivity and properties that are leveraged in various synthetic applications.

CAS Number: 51488-20-1[1][2][3][4]

Molecular Formula: C₈H₆ClNO[1]

Molecular Weight: 167.59 g/mol [1][2]

Synonyms:

-

2-chloro-4-isocyanato-1-methylbenzene[2]

-

3-Methyl-4-chlorophenylisocyanate[2]

-

4-Chloro-m-tolyl isocyanate

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Odor | Acrid | [5] |

| Boiling Point | 225 °C at 1013 hPa | [6] |

| Melting Point | 23 °C | [6] |

| Flash Point | 109 °C (closed cup) | [6] |

| Density | 1.23 g/cm³ at 20 °C | [6] |

| Vapor Pressure | 0.135 hPa at 25 °C | [6] |

| log Pow | 3.78 | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the phosgenation of the corresponding amine, 4-chloro-3-methylaniline. A common and safer laboratory-scale alternative to phosgene is the use of triphosgene.

Illustrative Synthetic Workflow using Triphosgene

Caption: Key reactions of this compound.

In the context of drug development, this compound serves as a crucial building block for the synthesis of various biologically active molecules. The formation of urea and urethane linkages is a common strategy in medicinal chemistry to connect different pharmacophores. The presence of the chloro and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Chlorine, in particular, is a common halogen in pharmaceuticals and can impact factors such as metabolic stability and binding affinity. [7] Isocyanates, in general, have a rich history in pharmaceutical development, being integral to the synthesis of anti-inflammatory drugs, agents for cancer treatment, and prodrugs designed to improve bioavailability. [8]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification and Precautionary Measures

Primary Hazards:

-

Fatal if inhaled. [2][9]* Causes severe skin irritation and burns. [2][6]* Causes serious eye damage. [2][6]* May cause allergy or asthma symptoms or breathing difficulties if inhaled. [9]* May cause respiratory irritation. [2][6]* Toxic if swallowed. [9]* Harmful to aquatic life with long-lasting effects. [10] Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. [10]* Eye Protection: Wear chemical safety goggles and a face shield. [10]* Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [10] Handling and Storage:

-

Use only in a well-ventilated area, preferably under a chemical fume hood. [10]* Store in a cool, dry, and well-ventilated place. [10]* Keep the container tightly closed and store under an inert atmosphere as the compound is moisture-sensitive. [10]* Incompatible with strong oxidizing agents, amines, alcohols, and bases. [6][10]

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its safe and effective use in research and development. The insights provided in this guide are intended to equip scientists with the necessary knowledge to leverage the potential of this compound while maintaining the highest standards of safety and scientific rigor.

References

-

Stenutz, R. This compound. NIST Chemistry WebBook. [Link]

-

Georganics. This compound - High purity | EN. [Link]

-

Sunway Pharm Ltd. This compound - CAS:51488-20-1. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-Chloro-4-methylphenyl isocyanate. [Link]

-

Occupational Safety and Health Administration. Isocyanates - Hazard Recognition. [Link]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl isocyanate. [Link]

Sources

- 1. stenutz.eu [stenutz.eu]

- 2. This compound - High purity | EN [georganics.sk]

- 3. 51488-20-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound - CAS:51488-20-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 9. This compound | C8H6ClNO | CID 11400996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Synthesis of 4-Chloro-3-methylphenyl isocyanate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Chloro-3-methylphenyl isocyanate, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies, encompassing both traditional phosgene-based methods and modern non-phosgene alternatives. Emphasis is placed on the mechanistic rationale behind experimental choices, detailed step-by-step protocols, and critical safety considerations. This guide aims to serve as a valuable resource for the practical synthesis and handling of this important chemical compound.

Introduction: The Significance of this compound

This compound is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the highly reactive isocyanate group (-N=C=O), which readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively. This reactivity profile makes it a valuable precursor in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs). The chloro and methyl substituents on the phenyl ring further modulate the electronic and steric properties of the molecule, influencing its reactivity and the properties of the resulting derivatives. A comprehensive understanding of its synthesis is therefore crucial for its effective application in research and development.

Synthesis of the Precursor: 4-Chloro-3-methylaniline

The primary precursor for the synthesis of this compound is 4-chloro-3-methylaniline. The most common and industrially viable route to this aniline derivative is the reduction of 2-chloro-5-nitrotoluene.

Synthesis of 2-Chloro-5-nitrotoluene

The starting material, 2-chloro-5-nitrotoluene, can be synthesized via the chlorination of m-nitrotoluene. This electrophilic aromatic substitution is typically catalyzed by a transition metal or a corresponding salt. The directing effects of the nitro and methyl groups on the aromatic ring are crucial in determining the regioselectivity of the chlorination reaction. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. In m-nitrotoluene, the positions ortho and para to the methyl group are also meta to the nitro group, leading to the desired 2-chloro-5-nitrotoluene as a major product.

Reduction of 2-Chloro-5-nitrotoluene to 4-Chloro-3-methylaniline

The reduction of the nitro group in 2-chloro-5-nitrotoluene to an amine is a critical step. While various reducing agents can be employed, catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profile.

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. It offers high activity and selectivity, minimizing side reactions such as dehalogenation.

-

Solvent: The reaction can be carried out in various organic solvents, such as ethanol or ethyl acetate. The choice of solvent depends on the solubility of the starting material and the catalyst, as well as the ease of product isolation. In some industrial processes, the reaction is carried out without a solvent to improve process efficiency.

-

Hydrogen Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting undesirable side reactions. Higher pressures and temperatures generally increase the reaction rate but may also lead to over-reduction or dehalogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-5-nitrotoluene

-

To a hydrogenation reactor, add 2-chloro-5-nitrotoluene and a suitable solvent (e.g., ethanol).

-

Carefully add the Pd/C catalyst (typically 5-10% by weight of the nitro compound).

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 atm).

-

Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-methylaniline.

-

The crude product can be purified by distillation or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitrotoluene | [1] |

| Catalyst | Raney Nickel or Pd/C | [1][2] |

| Solvent | Typically none (neat) or ethanol | [1][2] |

| Hydrogen Pressure | 1.8-3.0 MPa | [1] |

| Temperature | Ambient to 80°C | |

| Yield | High | [1] |

Phosgene-Based Synthesis of this compound

The reaction of primary amines with phosgene (COCl₂) or a phosgene equivalent is the most established method for the synthesis of isocyanates. Due to the extreme toxicity of phosgene gas, solid and safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are commonly used in a laboratory setting.[3]

Mechanism of Phosgenation

The reaction proceeds through a two-step mechanism. First, the primary amine attacks the carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene) to form an N-substituted carbamoyl chloride. Subsequent elimination of hydrogen chloride, often facilitated by a base or heat, yields the isocyanate.

Causality in Experimental Choices:

-

Phosgene Source: Triphosgene is preferred over phosgene gas in a laboratory setting due to its solid nature, which makes it easier and safer to handle.[3] One mole of triphosgene is equivalent to three moles of phosgene.

-

Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or toluene, is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The initial reaction of the amine with triphosgene is often carried out at low temperatures to control the exothermic reaction. The subsequent elimination step may require heating.

Experimental Protocol: Synthesis from 4-Chloro-3-methylaniline using Triphosgene

-

In a well-ventilated fume hood, dissolve triphosgene in an anhydrous aprotic solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Cool the solution in an ice bath.

-

Dissolve 4-chloro-3-methylaniline in the same anhydrous solvent and add it dropwise to the triphosgene solution with vigorous stirring.

-

After the addition is complete, slowly add a solution of triethylamine in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction by TLC or IR spectroscopy (disappearance of the amine and appearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-methylaniline | [2] |

| Reagent | Triphosgene | [5][6] |

| Base | Triethylamine | [2][5] |

| Solvent | Toluene or Dichloromethane | [2][5] |

| Temperature | 0°C to reflux | [5] |

| Yield | Typically high (e.g., >90%) | [4] |

Non-Phosgene Synthetic Routes

Growing concerns over the toxicity of phosgene and its derivatives have spurred the development of alternative, "greener" synthetic routes to isocyanates.[7][8]

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[9][10] This method is advantageous as it avoids the use of phosgene and often proceeds with high yields and stereochemical retention.

The required acyl azide, 4-chloro-3-methylbenzoyl azide, can be prepared from the corresponding carboxylic acid (4-chloro-3-methylbenzoic acid) or its acid chloride. A common method involves the reaction of the acid chloride with sodium azide.

Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with simultaneous expulsion of dinitrogen gas, forming the isocyanate.

Experimental Workflow: Curtius Rearrangement

Caption: Workflow for the Curtius Rearrangement Synthesis.

Carbamate Thermolysis

Another significant non-phosgene route involves the thermal decomposition of carbamates.[8] This process typically involves two steps: the formation of a carbamate from an amine and a carbonyl source (e.g., dimethyl carbonate or urea), followed by the thermal cracking of the carbamate to the isocyanate and an alcohol.

References

- 1. CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents [patents.google.com]

- 2. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. 4-Chlorophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius Rearrangement [organic-chemistry.org]

Spectroscopic Elucidation of 4-Chloro-3-methylphenyl isocyanate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Chloro-3-methylphenyl isocyanate (C₈H₆ClNO), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound characterized by a benzene ring substituted with a chloro group, a methyl group, and a highly reactive isocyanate functional group. The relative positions of these substituents (1-chloro, 2-methyl, and 4-isocyanato) create a specific substitution pattern that dictates the unique features of its spectroscopic signatures.

The molecular weight of the compound is 167.59 g/mol .[1] Understanding the interplay of the electron-withdrawing chloro and isocyanate groups with the electron-donating methyl group is crucial for interpreting the spectral data.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most prominent feature is the isocyanate group (-N=C=O).

Predicted FTIR Spectral Data

While an experimental spectrum provides the most accurate data, a predicted spectrum based on characteristic group frequencies is highly informative. The key absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

| 2280 - 2250 | Asymmetric stretch of -N=C=O | Strong | Isocyanate |

| 3100 - 3000 | C-H stretch | Medium | Aromatic |

| 2980 - 2850 | C-H stretch | Medium | Methyl (-CH₃) |

| 1600 - 1450 | C=C stretch in-ring | Medium | Aromatic |

| 1450 - 1375 | C-H bend | Medium | Methyl (-CH₃) |

| 1200 - 1000 | C-N stretch | Medium | Aryl-N |

| 800 - 600 | C-Cl stretch | Strong | Chloroalkane |

| 900 - 675 | C-H out-of-plane bend | Strong | Aromatic Substitution |

The most diagnostic peak is the intense and sharp absorption band for the isocyanate group, which appears in a region of the spectrum that is typically free from other interfering absorptions.[2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Due to its liquid state and high reactivity, Attenuated Total Reflectance (ATR) is the preferred method for obtaining the FTIR spectrum of this compound, as it requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, carefully clean the ATR crystal with an appropriate solvent to remove all traces of the isocyanate.

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural confirmation.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show signals for the three aromatic protons and the three methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | H-6 |

| ~7.15 | dd | 1H | H-2 |

| ~7.05 | d | 1H | H-5 |

| ~2.40 | s | 3H | -CH₃ |

-

Rationale: The aromatic protons are expected in the 7.0-7.4 ppm range. The exact splitting patterns (multiplicities) will depend on the coupling constants between adjacent protons. The methyl protons will appear as a singlet further upfield.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule. The isocyanate carbon is characteristically found downfield.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-NCO |

| ~134 | C-Cl |

| ~132 | C-CH₃ |

| ~130 | CH (C-2) |

| ~128 | C=O |

| ~126 | CH (C-6) |

| ~124 | CH (C-5) |

| ~20 | -CH₃ |

-

Rationale: The chemical shifts are estimated based on standard values for substituted benzenes. The carbons directly attached to electronegative atoms (Cl, N) and the carbonyl carbon of the isocyanate group will be the most downfield.

Experimental Protocol: NMR Spectroscopy

Given the reactivity of isocyanates, especially with water, proper sample preparation is crucial to obtain a high-quality NMR spectrum.

Methodology:

-

Solvent Selection: Use a dry, deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Shimming and Referencing: The instrument's magnetic field is shimmed to ensure homogeneity. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For the ¹³C spectrum, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for NMR analysis.

Conclusion

The spectroscopic analysis of this compound by FTIR and NMR provides unambiguous structural confirmation. The characteristic strong absorption of the isocyanate group in the FTIR spectrum and the specific chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra serve as a unique fingerprint for this molecule. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and similar reactive compounds.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-3-methylphenyl isocyanate

Abstract

4-Chloro-3-methylphenyl isocyanate (CAS No. 51488-20-1) is a significant aromatic isocyanate intermediate with growing importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility is derived from the highly electrophilic isocyanate functional group, which readily reacts with a variety of nucleophiles. This reactivity, however, is counterbalanced by a susceptibility to degradation, necessitating a thorough understanding of its stability profile for effective application. This guide provides a comprehensive overview of the chemical reactivity, stability, and safe handling of this compound, grounded in established chemical principles and supported by authoritative references.

Introduction: The Chemical Significance of this compound

Aromatic isocyanates are a cornerstone of modern organic synthesis, prized for their ability to form stable urea and carbamate linkages. This compound, a halogenated and alkylated derivative, offers unique properties imparted by its specific substitution pattern, influencing its reactivity and the characteristics of its downstream products. The chloro and methyl substituents on the phenyl ring modulate the electrophilicity of the isocyanate group and can play a crucial role in the biological activity of the final compounds. This makes it a valuable building block in the development of novel therapeutics and other advanced materials.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | White to yellow crystalline solid | [3] |

| Melting Point | Not specified, but related compounds have low melting points | [3][4] |

| Boiling Point | 107 °C at 3 mmHg | |

| Density | 1.224 g/mL at 25 °C |

Chemical Reactivity: A Highly Electrophilic Functional Group

The reactivity of this compound is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack, leading to the formation of a variety of important chemical linkages.

Reaction with Alcohols: Urethane Formation

The reaction of isocyanates with alcohols to form urethanes (carbamates) is a fundamental transformation in polymer chemistry and organic synthesis.[5] The reaction proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon.[6][7]

Mechanism of Urethane Formation:

Caption: General mechanism for urea formation.

Reaction with Water: A Key Stability Concern

Isocyanates react with water, a reaction that has significant implications for the stability and handling of this compound. The initial product is an unstable carbamic acid, which rapidly decomposes to form an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a disubstituted urea. [8] Hydrolysis and Subsequent Reaction:

Caption: Hydrolysis pathway of an aryl isocyanate.

This reaction is problematic as the generation of carbon dioxide can lead to a dangerous pressure buildup in sealed containers. [9]The formation of the urea impurity can also complicate purification and reduce the yield of the desired product.

Stability and Storage: Mitigating Degradation

The stability of this compound is paramount for its successful use. Several factors can contribute to its degradation, with moisture being the primary concern.

Sensitivity to Moisture

As detailed in the reactivity section, water readily degrades isocyanates. Therefore, it is crucial to store this compound under strictly anhydrous conditions. [9]Containers should be tightly sealed and stored in a dry environment. The use of a dry, inert atmosphere (e.g., nitrogen or argon) for storage and handling is highly recommended. [10]

Thermal Stability

While generally stable at room temperature, elevated temperatures can promote unwanted side reactions, including polymerization and decomposition. [9]Thermal degradation of isocyanates can lead to the formation of carbodiimides and the release of carbon dioxide. [11]It is advisable to store the compound in a cool, well-ventilated area, away from direct sunlight and heat sources. [12]

Incompatible Materials

This compound is incompatible with a wide range of materials, including:

-

Acids and Strong Bases: Can catalyze polymerization. [8][9]* Alcohols and Amines: Will react to form urethanes and ureas, respectively. [9]* Strong Oxidizing Agents: May lead to vigorous and exothermic reactions. [9]

Experimental Protocols: A Guide to Safe Handling and Use

Adherence to strict safety protocols is essential when working with this compound due to its toxicity and reactivity. [13]

Personal Protective Equipment (PPE)

Given the hazards associated with isocyanates, comprehensive PPE is mandatory. [10][13]This includes:

-

Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the solid or in areas with inadequate ventilation. [1]* Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust. [12]* Hand Protection: Chemically resistant gloves, such as butyl rubber, should be worn. * Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.

General Workflow for a Derivatization Reaction

The following is a generalized, step-by-step workflow for a typical derivatization reaction using this compound.

Caption: A typical experimental workflow for using this compound.

Safety and Hazard Profile

This compound is a hazardous substance and must be handled with extreme care. [2]

| Hazard | Description |

|---|---|

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [1][2] |

| Skin and Eye Irritation | Causes skin and serious eye irritation. [1][2] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. [2]|

In the event of exposure, immediate medical attention is required. For spills, evacuate the area and use appropriate absorbent materials, ensuring adequate ventilation and personal protection. [12]

Conclusion

This compound is a versatile and reactive intermediate with significant potential in drug discovery and materials science. A comprehensive understanding of its reactivity profile, particularly its reactions with nucleophiles and its sensitivity to moisture, is critical for its effective and safe utilization. By adhering to stringent handling and storage protocols, researchers can harness the synthetic power of this valuable compound while mitigating the associated risks.

References

-

Baker, J. W., & Gaunt, J. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction. Journal of the Chemical Society (Resumed), 19-24. [Link]

-

Baker, J. W., & Gaunt, J. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. Journal of the Chemical Society (Resumed), 27-31. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-549. [Link]

-

Nagy, G., Kuki, Á., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3386. [Link]

-

Issa, R. M., et al. (1967). A Kinetic Study of the Reaction between Phenyl Isocyanate and Aniline in Benzene. AUB ScholarWorks. Retrieved from [Link]

-

LinkedIn. (2023, August 14). How to Safely Handle Isocyanates? Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

KASI. (n.d.). Safety Data Sheet - Isocyanate Component A. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]

-

Corbett, E. (1964). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 83-88. [Link]

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Shubh Enviro. (n.d.). 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved from [Link]

-

Gribble, G. W. (2010). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 15(1), 496-547. [Link]

-

LANXESS. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Grassie, N., & Zulfiqar, M. (1978). Thermal degradation of the polyurethane from 1,4‐butanediol and methylene bis(4‐phenyl isocyanate). Journal of Polymer Science: Polymer Chemistry Edition, 16(7), 1563-1574. [Link]

-

ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

Sabbioni, G., & Schütze, D. (2000). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 73(10-11), 550-557. [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | C8H6ClNO | CID 11400996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate - Safety Data Sheet [chemicalbook.com]

- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. 5. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. icheme.org [icheme.org]

- 11. | PDF or Rental [articles.researchsolutions.com]

- 12. kasifoamaz.com [kasifoamaz.com]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

The Solubility Profile of 4-Chloro-3-methylphenyl Isocyanate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of 4-chloro-3-methylphenyl isocyanate in common organic solvents, designed for researchers, scientists, and professionals in drug development. The document moves beyond a simple tabulation of data to explore the underlying chemical principles governing the solubility of this highly reactive compound. A critical examination of the interplay between the solute's physicochemical properties and solvent characteristics is presented, with a strong emphasis on the reactivity of the isocyanate functional group. This guide also furnishes a detailed, field-proven experimental protocol for the safe and accurate determination of solubility for reactive compounds, ensuring data integrity and laboratory safety.

Introduction: Understanding this compound

This compound (CAS No. 51488-20-1) is an aromatic isocyanate, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes.[1] Its utility is intrinsically linked to the high electrophilicity of the isocyanate (-N=C=O) functional group, which readily reacts with nucleophiles.[2] This reactivity, however, presents significant challenges when considering its solubility, as the choice of solvent is paramount to prevent unintended chemical transformations.

The structure of this compound, featuring a chlorinated and methylated benzene ring, imparts a degree of non-polarity to the molecule. However, the isocyanate group itself is polar. This duality in its structure suggests a nuanced solubility profile, which this guide will explore in detail.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | PubChem[1] |

| Molecular Weight | 167.59 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| IUPAC Name | 1-chloro-4-isocyanato-2-methylbenzene | PubChem[1] |

The Critical Role of Solvent Selection: A Dichotomy of Solubility and Reactivity

The fundamental principle of "like dissolves like" provides a preliminary framework for predicting solubility. However, for a reactive species like an aryl isocyanate, this principle must be applied with caution. Solvents are broadly categorized into protic and aprotic, and further by their polarity. This classification is critical in determining their suitability for dissolving this compound without inducing chemical degradation.

Protic Solvents: A Realm of High Reactivity

Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H, N-H), are generally poor choices for dissolving isocyanates if the intention is to recover the isocyanate intact. The isocyanate group readily reacts with the active hydrogen of protic solvents.

-

Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2] This reaction is often vigorous and can lead to pressure buildup in closed containers.

-

Alcohols (e.g., Methanol, Ethanol): Alcohols react with isocyanates to form urethanes.[2] This reaction is the basis for polyurethane chemistry and is generally exothermic.

-

Amines (e.g., Primary and Secondary): Amines are highly nucleophilic and react rapidly with isocyanates to form ureas.[2]

Due to this high reactivity, protic solvents are unsuitable for determining the simple physical solubility of this compound. Any observed "solubility" in these solvents is, in fact, a reactive dissolution.

Aprotic Solvents: The Preferred Medium for Isocyanates

Aprotic solvents lack an active hydrogen and are therefore incapable of donating a proton. This makes them the solvents of choice for dissolving and handling isocyanates. Aprotic solvents can be further divided into polar and non-polar categories.

-

Polar Aprotic Solvents: These solvents possess a dipole moment but lack an O-H or N-H bond. Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents are generally good candidates for dissolving polar or moderately polar compounds. For a related compound, 4-chlorophenyl isocyanate, good solubility is observed in solvents like acetone.[3]

-

Non-Polar Aprotic Solvents: These solvents have a low dielectric constant and include hydrocarbons like hexane and toluene, and chlorinated solvents like dichloromethane and chloroform. Given the aromatic and chlorinated nature of this compound, good solubility is anticipated in these solvents. 4-chlorophenyl isocyanate is known to be soluble in chloroform and dichloromethane.[3]

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Non-Polar Aprotic | Toluene, Hexane, Diethyl Ether | High | The aromatic ring and methyl group contribute to non-polar character, favoring interaction with non-polar solvents. |

| Chlorinated Aprotic | Dichloromethane, Chloroform | High | Structural similarities (chlorine substituent) and the ability of these solvents to dissolve a wide range of organic compounds suggest good solubility. This is supported by data for 4-chlorophenyl isocyanate.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | The polar isocyanate group will interact favorably with these solvents. 4-chlorophenyl isocyanate is soluble in acetone.[3] |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | While likely soluble, caution is advised as trace amounts of water in these hygroscopic solvents can lead to degradation of the isocyanate over time. |

| Protic | Water, Methanol, Ethanol | Reactive | The isocyanate group will react with the active hydrogen of these solvents, leading to the formation of new compounds rather than simple dissolution.[2] |

Experimental Protocol for Solubility Determination

The following protocol is designed to be a self-validating system for the determination of the qualitative and semi-quantitative solubility of this compound. The emphasis is on safety and the prevention of unintended reactions.

Safety Precautions

Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators.[4] All handling must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, is mandatory.

Materials and Reagents

-

This compound

-

Anhydrous grade solvents (Toluene, Dichloromethane, Acetone, Acetonitrile, Tetrahydrofuran, Hexane)

-

Small, dry glass vials with screw caps

-

Calibrated micropipettes

-

Analytical balance

-

Vortex mixer

-

Visual inspection chamber with good lighting

Experimental Workflow

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Ensure all glassware is scrupulously dried to prevent moisture-induced reactions. Purge vials with an inert gas like nitrogen or argon if a high degree of accuracy is required.

-

Analyte Addition: Accurately weigh approximately 10 mg of this compound into a pre-weighed, dry glass vial.

-

Initial Solvent Addition: Add 0.5 mL of the chosen anhydrous solvent to the vial. This corresponds to an initial concentration of approximately 20 mg/mL.

-

Mixing: Tightly cap the vial and vortex for 60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a well-lit background. If the solid has completely dissolved, the compound is considered "very soluble" in that solvent at a concentration of >20 mg/mL.

-

Incremental Solvent Addition: If undissolved solid remains, add another 0.5 mL of the solvent to the vial, bringing the total volume to 1.0 mL (a concentration of approximately 10 mg/mL).

-

Secondary Mixing and Observation: Recap the vial and vortex for another 60 seconds. Visually inspect again. If the solid is now completely dissolved, the compound is classified as "soluble" at a concentration of >10 mg/mL.

-

Final Classification: If undissolved solid still persists, the compound is deemed "sparingly soluble" or "insoluble" at a concentration of <10 mg/mL.

-

Repeat: Repeat this procedure for each of the selected aprotic solvents.

Conclusion

The solubility of this compound is dictated by a careful balance of its molecular structure and the properties of the solvent. Due to the high reactivity of the isocyanate functional group, aprotic solvents are the only suitable choice for achieving true physical dissolution. Based on its structural characteristics and data from analogous compounds, this compound is predicted to be highly soluble in non-polar aprotic and chlorinated solvents, and moderately to highly soluble in polar aprotic solvents. Protic solvents will lead to a reactive dissolution rather than true solubility. The provided experimental protocol offers a reliable and safe method for confirming these predictions and establishing a practical solubility profile for this important chemical intermediate. This understanding is crucial for the successful design of synthetic routes, formulation development, and safe handling in a laboratory setting.

References

-

PubChem. (n.d.). 4-Chlorophenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

Anonymous. (2025, August 14). How to Safely Handle Isocyanates? Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

- Google Patents. (n.d.). US5260483A - Preparation of n-aryl amides from isocyanates.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Anonymous. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2019, April 4). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of. Retrieved from [Link]

-